N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives. It is characterized by its unique structure, which includes a benzofuran moiety attached to an amide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various methods, as detailed in recent literature, which explores its synthesis and applications in pharmacology. The molecular formula for N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide is C13H22N2O3, with a molecular weight of 254.33 g/mol.
N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide is classified as a benzofuran-2-carboxamide derivative. Compounds in this category are often investigated for their pharmacological properties, including their roles as inhibitors of various biological pathways.
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide typically involves several steps:
The synthetic routes may involve optimization for yield and purity, potentially employing continuous flow reactors and purification techniques such as chromatography or crystallization to isolate the desired product.
The molecular structure of N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide can be represented by its SMILES notation: C[C@H]1C[C@H](NC(=O)C1)C(=O)NCC(C)(C2CC2)O
.
N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the modification of its structure for various applications.
The mechanism of action for N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide is still under investigation, particularly regarding its potential biological activities. It may interact with specific biological targets, such as enzymes or receptors involved in disease pathways.
Research indicates that compounds with similar structures may exhibit inhibitory activity against certain enzymes or pathways related to diseases like cancer or viral infections . Further studies are needed to elucidate its precise mechanism of action.
N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide has potential applications in medicinal chemistry, particularly as a lead compound for developing new therapeutic agents targeting various diseases:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1